
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one
描述
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one, also known as 3-methoxy-2-phenylacrolein, is an organic compound belonging to the class of aromatic aldehydes. It is a colorless liquid with a sweet, floral aroma and is used in a variety of applications, including perfumes, pharmaceuticals, and agrochemicals. It is synthesized from the reaction of benzaldehyde and methoxybenzene, and can also be formed from the reaction of phenylacetaldehyde and methanol. In addition, 3-methoxy-2-phenylacrolein has been investigated for its potential applications in medicine, such as its anti-inflammatory and anti-cancer properties.
科学研究应用
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been investigated for its potential applications in medicine, such as its anti-inflammatory and anti-cancer properties. In a study by Kato et al. (2009), (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human peripheral blood mononuclear cells. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to inhibit the growth of human cancer cell lines, such as those derived from lung, ovarian, and breast cancer. Furthermore, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been investigated for its potential use in the treatment of Alzheimer’s disease. In a study by Li et al. (2016), (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to reduce the levels of amyloid-β peptide, a major component of the plaques that are associated with Alzheimer’s disease.
作用机制
The exact mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to modulate the expression of certain genes, such as those involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to have a number of biochemical and physiological effects. As mentioned previously, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human peripheral blood mononuclear cells. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to inhibit the growth of human cancer cell lines, such as those derived from lung, ovarian, and breast cancer. Furthermore, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to reduce the levels of amyloid-β peptide, a major component of the plaques that are associated with Alzheimer’s disease.
实验室实验的优点和局限性
The main advantage of using (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in laboratory experiments is its low cost and easy availability. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is relatively stable, and is not easily oxidized or hydrolyzed. However, there are some limitations that should be considered when using (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in laboratory experiments. For example, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is highly volatile and flammable, and should be handled with care. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be toxic if ingested or inhaled, and should be handled with appropriate safety measures.
未来方向
Given the potential applications of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in medicine, there are a number of potential future directions for research. For example, further studies could be conducted to investigate the potential therapeutic applications of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. In addition, further studies could be conducted to investigate the mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein, and to identify potential new targets for its therapeutic effects. Furthermore, further studies could be conducted to investigate the potential toxicity of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein, and to develop safer and more effective formulations for its use in medicine.
合成方法
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be synthesized from the reaction of benzaldehyde and methoxybenzene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a base, such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C for several hours, and yields a product with a purity of around 90%. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be formed from the reaction of phenylacetaldehyde and methanol. This reaction is also catalyzed by a base, such as potassium hydroxide, and is carried out at a temperature of around 100°C for several hours. The yield of this reaction is typically around 80%.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUDNGHUKBXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261353 | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1729-51-7 | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



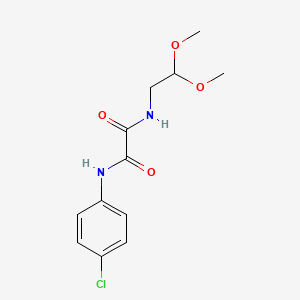
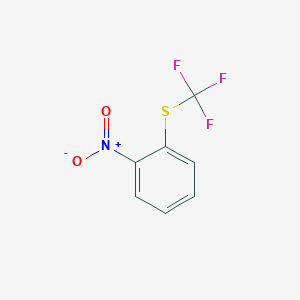
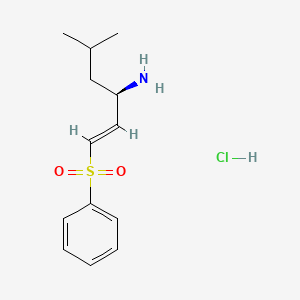
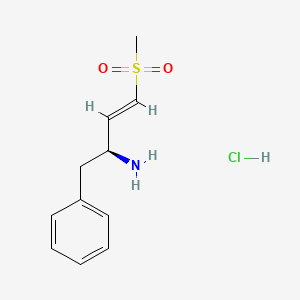


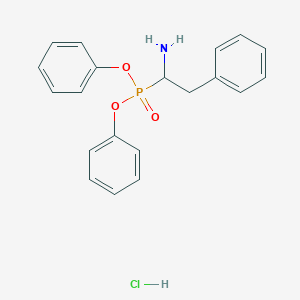
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
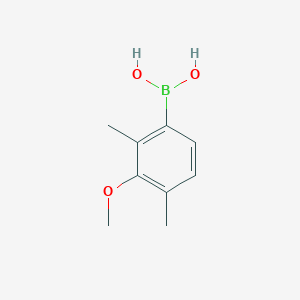


![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
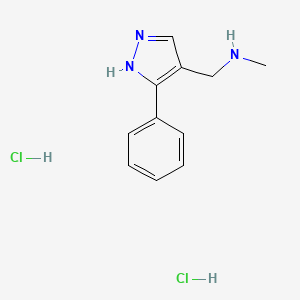
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)